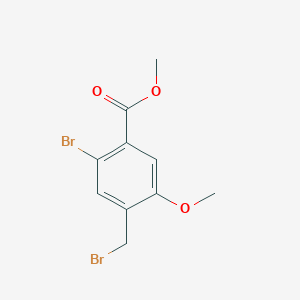

Methyl 2-bromo-4-(bromomethyl)-5-methoxybenzoate

CAS No.:

Cat. No.: VC17496552

Molecular Formula: C10H10Br2O3

Molecular Weight: 337.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10Br2O3 |

|---|---|

| Molecular Weight | 337.99 g/mol |

| IUPAC Name | methyl 2-bromo-4-(bromomethyl)-5-methoxybenzoate |

| Standard InChI | InChI=1S/C10H10Br2O3/c1-14-9-4-7(10(13)15-2)8(12)3-6(9)5-11/h3-4H,5H2,1-2H3 |

| Standard InChI Key | UKJIGHUWBKMMIL-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C=C1CBr)Br)C(=O)OC |

Introduction

Methyl 2-bromo-4-(bromomethyl)-5-methoxybenzoate is a complex organic compound belonging to the category of halogenated benzoates. It is characterized by its molecular formula and a molecular weight of approximately 307.97 g/mol, making it a derivative of benzoic acid with significant applications in organic synthesis and research. This compound is identified by its CAS number 128577-48-0 and is listed in several chemical databases, including PubChem and ChemSpider.

Synthesis and Yield

The synthesis of methyl 2-bromo-4-(bromomethyl)-5-methoxybenzoate typically involves several key steps, although detailed procedures are not widely documented. The yield of this synthesis can vary but is generally reported to be between 64% to 95%, depending on the specific reaction conditions employed.

Chemical Reactions and Applications

This compound participates in various chemical reactions typical of halogenated compounds, including electrophilic aromatic substitution and nucleophilic attack facilitated by the presence of bromine substituents. These reactions make methyl 2-bromo-4-(bromomethyl)-5-methoxybenzoate a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

To better understand the properties and applications of methyl 2-bromo-4-(bromomethyl)-5-methoxybenzoate, it is useful to compare it with similar compounds:

Safety and Handling

Handling methyl 2-bromo-4-(bromomethyl)-5-methoxybenzoate requires caution due to its potential reactivity and toxicity. It is essential to follow standard laboratory safety protocols, including the use of protective equipment and ensuring compatibility with other materials to avoid hazardous reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume